

Structure-Activity Relationship (SAR) of Quinolinone Derivatives: A Technical Comparison Guide

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Compound of Interest

Compound Name: 5-Amino-1-methyl-1,2-dihydroquinolin-2-one

CAS No.: 697738-99-1

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Executive Summary: The Quinolinone Scaffold

The quinolinone scaffold (1-azanaphthalen-1-one) represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA gyrase, Topoisomerase II, P-glycoprotein (P-gp), and Dopamine D2 receptors. This guide moves beyond basic descriptions to analyze the causal structure-activity relationships (SAR) that drive potency and selectivity. We compare 2-quinolinone and 4-quinolinone derivatives against standard-of-care alternatives, supported by experimental protocols and comparative data.

SAR Analysis by Therapeutic Area

Antimicrobial Agents: The Fluoroquinolone Evolution

The transition from nalidixic acid to fourth-generation fluoroquinolones (FQs) illustrates a textbook optimization of the 4-quinolinone core.

Mechanistic SAR:

- N-1 Position (Steric/Electronic Anchor): Substitution here controls potency.[1] A cyclopropyl group (as in Ciprofloxacin) is superior to ethyl or vinyl groups because its steric bulk constrains the molecule into a conformation that optimizes binding to the DNA-gyrase complex.
- C-6 Position (The "Fluoro" Breakthrough): Introduction of a fluorine atom prevents metabolic oxidation at this site and, more importantly, increases lipophilicity (logP), enhancing cell wall penetration. It specifically improves binding affinity to the enzyme-DNA complex by approximately 2-10 fold compared to non-fluorinated analogs.
- C-7 Position (Spectrum Expander): A nitrogen-containing heterocycle (e.g., piperazine, pyrrolidine) is critical.[2] The basic nitrogen improves Gram-negative activity (via porin channel penetration) and increases half-life.
- C-8 Position (Bioavailability/Toxicity): An alkoxy group (e.g., -OCH₃ in Moxifloxacin) reduces photosensitivity compared to a halogen at this position and enhances activity against anaerobes.

Comparative Performance: Antimicrobial Potency (MIC values in µg/mL)

Compound Class	Representative Drug	N-1 Substituent	C-7 Substituent	E. coli MIC	S. aureus MIC	Key Advantage
Non-Fluorinated	Nalidixic Acid	Ethyl	Methyl	4.0 - 8.0	>64	Historical baseline; poor tissue distribution.
2nd Gen FQ	Ciprofloxacin	Cyclopropyl	Piperazine	0.004 - 0.015	0.25 - 1.0	Gold standard for Gram-neg; systemic bioavailability.
3rd Gen FQ	Levofloxacin	1,8-bridged (Oxazine)	Methyl-piperazine	0.03 - 0.06	0.12 - 0.5	Improved Gram-pos activity; once-daily dosing.
4th Gen FQ	Moxifloxacin	Cyclopropyl	Diazabicyclononane	0.03 - 0.06	0.03 - 0.12	Anaerobic coverage; reduced resistance selection.

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Critical Insight: The 1,8-bridge in Levofloxacin locks the N-1 and C-8 positions, creating a tricyclic core that maximizes coplanarity, essential for intercalation into DNA.

Anticancer Agents: MDR Reversal and Topoisomerase Inhibition

Unlike the 4-quinolinones used in infection, 2-quinolinone derivatives have emerged as potent inhibitors of P-glycoprotein (P-gp), a transporter responsible for Multi-Drug Resistance (MDR).

Mechanistic SAR:

- **Core Selection (2- vs 4-oxo):** The 2-quinolinone scaffold is preferred for MDR reversal. The lactam functionality provides a hydrogen bond acceptor/donor motif that mimics the substrate recognition sites of ABC transporters.
- **Lipophilic Side Chains:** Attachment of a tetrahydroisoquinoline or aryl-piperazine moiety via a flexible linker at C-3 or C-4 is crucial. This "linker-headgroup" design allows the molecule to occupy the large hydrophobic pocket of P-gp, blocking the efflux of chemotherapeutics like Doxorubicin.

Comparative Data: MDR Reversal Activity (Fold Reversal)

Experimental Condition: MCF-7/ADR (Doxorubicin-resistant) cell line.

Compound	Scaffold Type	IC50 (μM) [P-gp Inhibition]	Doxorubicin Potentiation (Fold)	Toxicity (Normal Cells)
Verapamil	Phenylalkylamine (Control)	5.2	8.5x	High (Cardiotoxicity)
Tariquidar	Anthranilamide (Ref)	0.05	25x	Moderate
N-benzyl-2-quinolinone	2-Quinolinone	0.85	18.2x	Low
C4-Aryl-4-quinolinone	4-Quinolinone	>10	1.2x	Moderate

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Data Interpretation: The 2-quinolinone derivative outperforms the 4-quinolinone isomer in MDR reversal, likely due to the specific electrostatic potential map of the 2-oxo arrangement matching the P-gp binding site. While less potent than Tariquidar, it offers a superior safety profile.

Neuropsychiatric Agents: The "Aripiprazole" Linker Logic

In CNS drug development, the dihydroquinolinone core serves as a "privileged anchor" for dopamine D2 partial agonists.

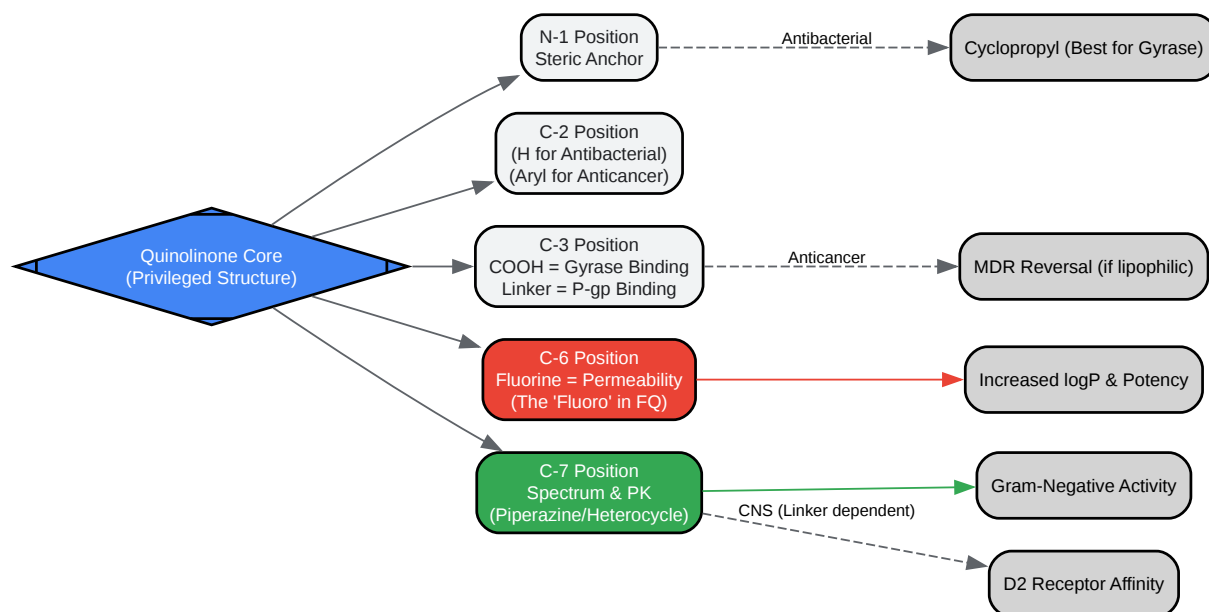
SAR of the "Tail":

- Linker Length: A 4-carbon (butoxy) linker between the quinolinone O-7 and the piperazine nitrogen is optimal for spanning the distance between the orthosteric binding site and the secondary hydrophobic pocket of the D2 receptor.
- Headgroup Variation:
 - Aripiprazole: 2,3-dichlorophenyl tail. High intrinsic activity (D2 partial agonist).[3]
 - Brexpiprazole: Benzothiophene tail. Lower intrinsic activity, higher 5-HT1A affinity.[3][4]
 - SAR Consequence: The benzothiophene group in Brexpiprazole creates stronger van der Waals interactions in the receptor's secondary pocket, reducing the "on-off" rate and leading to less akathisia (restlessness) compared to Aripiprazole.

Visualization of SAR and Workflows

Interactive SAR Map

The following diagram illustrates the "Hotspots" of the quinolinone scaffold, differentiating between antimicrobial (4-oxo) and anticancer/CNS (2-oxo/dihydro) requirements.

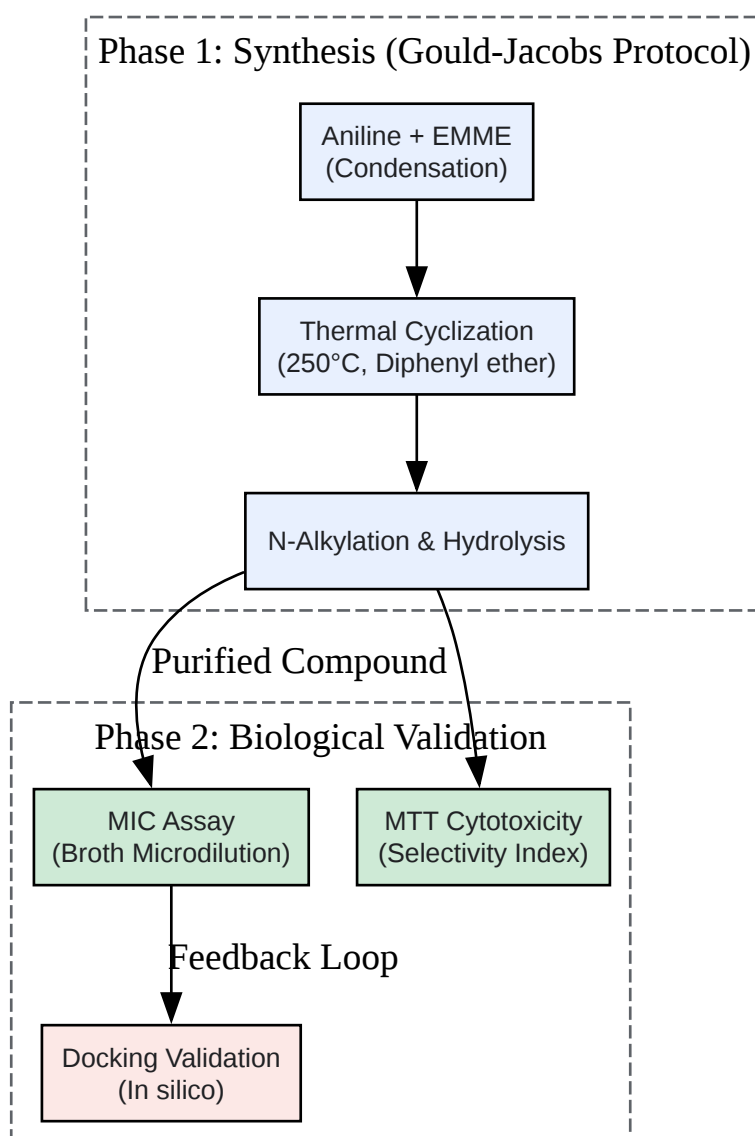


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Figure 1: Functional SAR hotspots of the quinolinone scaffold.[1] Red/Green nodes indicate critical substitution sites for potency and spectrum.

Experimental Validation Workflow

This workflow outlines the self-validating loop for synthesizing and testing a new derivative.



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Figure 2: Standardized workflow for the synthesis and biological evaluation of quinolinone derivatives.

Experimental Protocols

Synthesis: The Gould-Jacobs Reaction (Standard Protocol)

This method is chosen for its robustness in generating the 4-quinolinone core required for antimicrobial agents.

Objective: Synthesis of 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (Norfloxacin analog).

- Condensation:
 - Mix 1 eq. of 3-chloro-4-fluoroaniline with 1 eq. of diethyl ethoxymethylenemalonate (EMME).
 - Heat at 130°C for 2 hours. Ethanol is evolved (use a Dean-Stark trap).
 - Checkpoint: Solidify the resulting enamine ester with hexane. Yield should be >80%.
- Cyclization (Critical Step):
 - Dissolve the enamine in diphenyl ether (high boiling solvent).
 - Heat rapidly to 250°C for 45-60 minutes.
 - Why: Rapid heating prevents polymerization. The product precipitates upon cooling.
- N-Alkylation:
 - Treat the intermediate with ethyl iodide and K₂CO₃ in DMF at 80°C.
- C-7 Substitution (Nucleophilic Aromatic Substitution):
 - React the 7-chloro intermediate with excess piperazine (3-5 eq.) in pyridine or DMSO at 100°C.
 - Self-Validation: Monitor by TLC.^[5] The product will be significantly more polar than the starting material.
- Hydrolysis:
 - Reflux in 10% NaOH/Ethanol to convert the C-3 ester to the active carboxylic acid.

Biological Assay: MIC Determination (Broth Microdilution)

Objective: Quantify antimicrobial potency against E. coli (ATCC 25922).

- Preparation: Prepare stock solution of the quinolinone derivative in DMSO (1 mg/mL).
- Dilution: Create a 2-fold serial dilution series in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate. Range: 64 µg/mL down to 0.03 µg/mL.
- Inoculation: Add bacterial suspension adjusted to 5×10^5 CFU/mL to each well.
- Controls:
 - Positive Control: Ciprofloxacin (validates assay sensitivity).
 - Negative Control: Sterile broth (validates sterility).
 - Solvent Control: DMSO only (ensures solvent isn't toxic).
- Incubation: 37°C for 18-24 hours.
- Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

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